1'-(2-(4-Methoxyphenoxy)acetyl)spiro[chroman-2,4'-piperidin]-4-one

Medicinal Chemistry Structure-Activity Relationship Regioisomer Selectivity

1'-(2-(4-Methoxyphenoxy)acetyl)spiro[chroman-2,4'-piperidin]-4-one (CAS 887467-25-6) is a spirocyclic small molecule belonging to the spiro[chroman-2,4'-piperidin]-4-one chemical class. It features a chroman-4-one core spiro-fused to a piperidine ring, with an N-acyl substitution bearing a 4-methoxyphenoxyacetyl side chain.

Molecular Formula C22H23NO5
Molecular Weight 381.428
CAS No. 887467-25-6
Cat. No. B2899410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1'-(2-(4-Methoxyphenoxy)acetyl)spiro[chroman-2,4'-piperidin]-4-one
CAS887467-25-6
Molecular FormulaC22H23NO5
Molecular Weight381.428
Structural Identifiers
SMILESCOC1=CC=C(C=C1)OCC(=O)N2CCC3(CC2)CC(=O)C4=CC=CC=C4O3
InChIInChI=1S/C22H23NO5/c1-26-16-6-8-17(9-7-16)27-15-21(25)23-12-10-22(11-13-23)14-19(24)18-4-2-3-5-20(18)28-22/h2-9H,10-15H2,1H3
InChIKeyJJNAUASKCTWIKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 1'-(2-(4-Methoxyphenoxy)acetyl)spiro[chroman-2,4'-piperidin]-4-one (CAS 887467-25-6): What Buyers and Researchers Need to Know


1'-(2-(4-Methoxyphenoxy)acetyl)spiro[chroman-2,4'-piperidin]-4-one (CAS 887467-25-6) is a spirocyclic small molecule belonging to the spiro[chroman-2,4'-piperidin]-4-one chemical class. It features a chroman-4-one core spiro-fused to a piperidine ring, with an N-acyl substitution bearing a 4-methoxyphenoxyacetyl side chain [1]. Its molecular formula is C₂₂H₂₃NO₅ (MW 381.4 g/mol), with a computed XLogP3-AA of 2.9 [1]. The compound is registered in PubChem (CID 7260602) and ChEMBL (CHEMBL1731473) and has been included in the Molecular Libraries Probe Production Centers Network (MLPCN) screening collection .

Why 1'-(2-(4-Methoxyphenoxy)acetyl)spiro[chroman-2,4'-piperidin]-4-one Cannot Be Interchanged with Its Closest Analogs


The spiro[chroman-2,4'-piperidin]-4-one scaffold supports extensive structure-activity relationship (SAR) variability. Even minor positional or isosteric modifications produce distinctly different biological profiles [1]. The 4-methoxyphenoxy substitution on the target compound positions the methoxy group para to the phenoxy–acetyl linkage, influencing both molecular conformation and electron distribution compared to the ortho-methoxy (2-methoxy) positional isomer (CAS 877811-20-6) . Similarly, replacing the 4-methoxy group with 4-fluoro (CAS 887467-39-2) alters hydrogen-bond acceptor count, lipophilicity, and metabolic stability . Within the broader chemotype, SAR studies on spiro[chromanone-2,4'-piperidine]-4-one derivatives have shown that seemingly conservative modifications to the N-acyl substituent can shift antibacterial EC₅₀ values by more than 4-fold across compounds [2]. Therefore, generic interchange among 'in-class' analogs without verifying target-specific potency is scientifically unjustified.

Quantitative Differentiation Evidence for 1'-(2-(4-Methoxyphenoxy)acetyl)spiro[chroman-2,4'-piperidin]-4-one (CAS 887467-25-6) Versus Comparators


Regioisomeric Differentiation: 4-Methoxy vs 2-Methoxy Substitution Determines Screening Profile

The target compound (4-methoxy, CAS 887467-25-6) was tested in four distinct MLPCN high-throughput screening (HTS) campaigns—RGS4 potentiation [1], mu/delta opioid receptor heterodimerization [2], ADAM17 exosite inhibition [3], and CHRM1 agonism [4]—whereas its 2-methoxy positional isomer (CAS 877811-20-6) was tested in an independent dopamine D₂ receptor β-arrestin recruitment assay with an EC₅₀ of 30 nM [5]. The non-overlapping target engagement profiles demonstrate that the position of the methoxy substituent determines which screening assays each isomer is entered into, reflecting divergent molecular recognition.

Medicinal Chemistry Structure-Activity Relationship Regioisomer Selectivity

Physicochemical Differentiation: 4-Methoxy vs 4-Fluoro Substitution Alters Key Drug-Likeness Parameters

The target 4-methoxy compound (C₂₂H₂₃NO₅, MW 381.4) and its 4-fluoro analog (CAS 887467-39-2, C₂₁H₂₀FNO₄, MW 369.4) differ by a single atom substitution (OCH₃ vs F), yet this results in a 3.2% decrease in molecular weight (369.4 vs 381.4), loss of one hydrogen-bond acceptor (from 5 to 4), and distinct lipophilicity profiles [1]. The 4-methoxy group contributes a computed XLogP3-AA of 2.9, while the 4-fluoro analog is expected to exhibit a higher logP due to the electronegative fluorine atom, consistent with class-level SAR observations in spiro[chroman-piperidine] ACC inhibitor series [2].

Physicochemical Properties ADME Drug Design

Class-Level Potency Benchmarking: Spiro[chroman-piperidine] Scaffold Delivers Nanomolar Activity Across Multiple Therapeutic Targets

While direct potency data for CAS 887467-25-6 against a defined molecular target is not publicly disclosed in primary literature, the spiro[chroman-2,4'-piperidin]-4-one scaffold to which it belongs has demonstrated validated activity across four therapeutic areas. ACC inhibitors from this class achieve IC₅₀ values in the low nanomolar range (e.g., compound 38j with in vivo efficacy in C57BL/6J mice) [1]. Anticancer spiro[chroman-2,4'-piperidin]-4-one derivatives exhibit IC₅₀ values from 0.31 to 5.62 μM across MCF-7, A2780, and HT-29 cell lines [2]. Antibacterial analogs show EC₅₀ values of 0.78–3.48 μg/mL against pathogenic bacteria [3]. SARS-CoV-2 PLPro irreversible inhibitors based on this scaffold achieve IC₅₀ = 0.059 μM and antiviral EC₅₀ = 2.1 μM in A549 cells [4].

Acetyl-CoA Carboxylase Anticancer Antibacterial SARS-CoV-2

Differentiation by Screening History: MLPCN Multi-Target Exposure vs Single-Target Analogs

CAS 887467-25-6 was deposited into the Molecular Libraries Small Molecule Repository (MLSMR) under identifier MLS001234794 and tested in at least four separate MLPCN primary screening campaigns spanning GPCR modulation and protease inhibition [1][2][3][4]. This multi-target screening exposure is a differentiating feature compared to most spiro[chroman-piperidine] analogs described in the literature, which are typically tested against a single target class (e.g., ACC, HDAC, or EGFR). The compound's multi-assay history provides a broader preliminary selectivity fingerprint than compounds tested in a single program.

High-Throughput Screening MLPCN Chemical Probe Development

Optimal Research and Procurement Scenarios for 1'-(2-(4-Methoxyphenoxy)acetyl)spiro[chroman-2,4'-piperidin]-4-one (CAS 887467-25-6)


Phenotypic Screening and Multi-Target Chemical Biology Studies

Given its inclusion in four distinct MLPCN primary screening campaigns (RGS4, OPRM1-OPRD1, ADAM17, CHRM1) , this compound is positioned for use in phenotypic screening panels where a compound with existing multi-target exposure may streamline hit triage. Researchers can leverage the PubChem bioassay records to cross-reference activity patterns before committing to target deconvolution.

SAR Exploration Around the 4-Methoxyphenoxy Substituent

The 4-methoxy substitution represents a defined SAR point that differs from the 2-methoxy isomer (CAS 877811-20-6) and the 4-fluoro analog (CAS 887467-39-2) . Procurement of all three analogs enables systematic exploration of electronic (OCH₃ vs F) and positional (2- vs 4-substitution) effects on biological activity within the spiro[chroman-piperidine] scaffold.

ACC Inhibitor or Metabolic Disease Lead Optimization Starting Point

The spiro[chroman-2,4'-piperidin]-4-one scaffold is a validated ACC inhibitor chemotype with in vivo target engagement demonstrated in rodent models [1]. Although this specific compound lacks publicly disclosed ACC IC₅₀ data, its structural homology to the ACC inhibitor series (compounds 38a-m, 43a-j) makes it a viable starting point for medicinal chemistry optimization in metabolic disease programs.

GPCR Modulator Discovery: RGS4 and Opioid Receptor Heterodimerization

The compound was specifically selected for MLPCN screening against RGS4 (a GPCR signaling regulator) and mu/delta opioid receptor heterodimerization [2]. Researchers focused on GPCR pharmacology may find this compound useful as a tool compound or screening control for assay development, particularly in the context of RGS protein modulation or opioid receptor dimer pharmacology.

Quote Request

Request a Quote for 1'-(2-(4-Methoxyphenoxy)acetyl)spiro[chroman-2,4'-piperidin]-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.